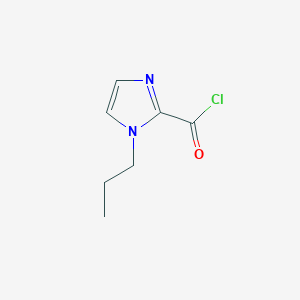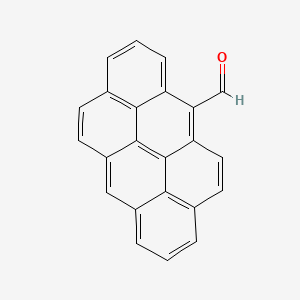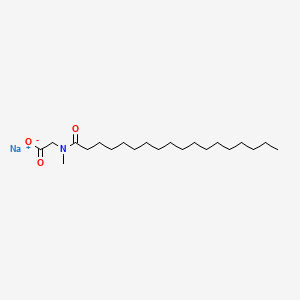
Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt: is a surfactant commonly used in various personal care and cleaning products. It is known for its mildness and ability to create a rich lather, making it a popular ingredient in shampoos, body washes, and facial cleansers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt typically involves the reaction of glycine with N-methyl-N-(1-oxooctadecyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt can undergo oxidation reactions, particularly at the fatty acid chain, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the amide or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is used as a surfactant in various analytical techniques, including chromatography and mass spectrometry .
Biology: In biological research, this compound is used to study cell membrane interactions and protein folding due to its surfactant properties .
Medicine: In medicine, it is used in formulations for drug delivery systems, particularly for enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, it is widely used in the formulation of personal care products, cleaning agents, and emulsifiers .
Mécanisme D'action
The mechanism of action of Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with lipid bilayers, disrupting their structure and enhancing the permeability of cell membranes .
Comparaison Avec Des Composés Similaires
- Sodium lauroyl sarcosinate
- Sodium cocoyl glycinate
- Sodium myristoyl sarcosinate
Comparison: Glycine, N-methyl-N-(1-oxooctadecyl)-, sodium salt is unique due to its specific fatty acid chain length and structure, which provides distinct surfactant properties. Compared to similar compounds, it offers a balance of mildness and effective cleansing, making it suitable for sensitive skin formulations .
Propriétés
Numéro CAS |
5136-55-0 |
|---|---|
Formule moléculaire |
C21H40NNaO3 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
sodium;2-[methyl(octadecanoyl)amino]acetate |
InChI |
InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h3-19H2,1-2H3,(H,24,25);/q;+1/p-1 |
Clé InChI |
URBCOZYCCAFMJK-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
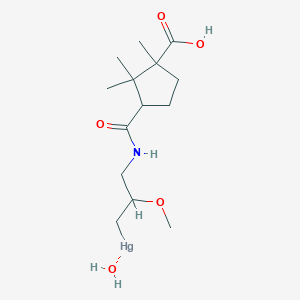
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)

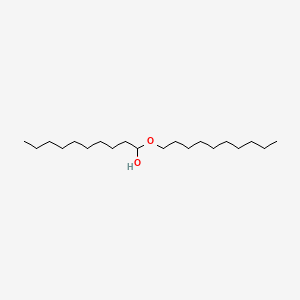


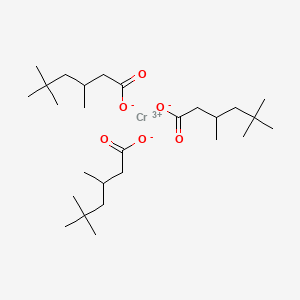
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)

